molecular formula C12H12BrN3O3S B2705355 1-(5-Bromofuran-2-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine CAS No. 2195954-47-1

1-(5-Bromofuran-2-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine

Cat. No.: B2705355
CAS No.: 2195954-47-1
M. Wt: 358.21
InChI Key: VOCMVCCHGQAYFH-UHFFFAOYSA-N
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Description

The compound “1-(5-Bromofuran-2-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine” is a synthetic organic molecule that features a combination of heterocyclic structures

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1-(5-Bromofuran-2-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved through the cyclization of thiosemicarbazide with an appropriate acid chloride.

    Attachment of the piperidine ring: The thiadiazole derivative can be reacted with piperidine under basic conditions to form the piperidin-1-yl derivative.

    Introduction of the furan ring: The final step involves the bromination of furan followed by coupling with the piperidin-1-yl derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

    Reduction: Reduction reactions could target the thiadiazole ring, potentially leading to the formation of thiadiazoline derivatives.

    Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Thiadiazoline derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be used as a probe to study the function of specific enzymes or receptors. Its heterocyclic structure could interact with biological macromolecules in unique ways.

Medicine

Potential medicinal applications include the development of new drugs. The compound’s structure suggests it could be a candidate for screening in drug discovery programs, particularly for targeting diseases involving oxidative stress or inflammation.

Industry

In industrial applications, the compound could be used in the development of new materials with specific electronic or optical properties. Its unique combination of rings may impart desirable characteristics to polymers or other materials.

Comparison with Similar Compounds

Similar Compounds

  • (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(5-chlorofuran-2-yl)methanone
  • (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(5-methylfuran-2-yl)methanone
  • (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(5-nitrofuran-2-yl)methanone

Uniqueness

The uniqueness of “1-(5-Bromofuran-2-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine” lies in the presence of the bromine atom on the furan ring. This allows for further functionalization through substitution reactions, providing a versatile platform for the synthesis of a wide range of derivatives.

Properties

IUPAC Name

(5-bromofuran-2-yl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O3S/c13-10-2-1-9(19-10)11(17)16-5-3-8(4-6-16)18-12-15-14-7-20-12/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCMVCCHGQAYFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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